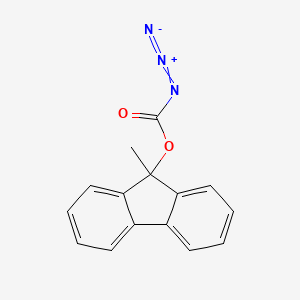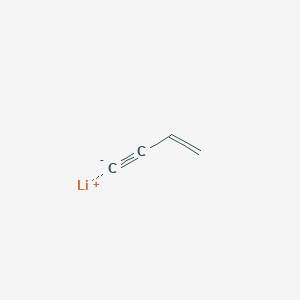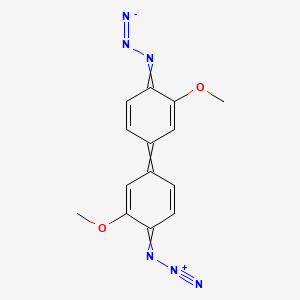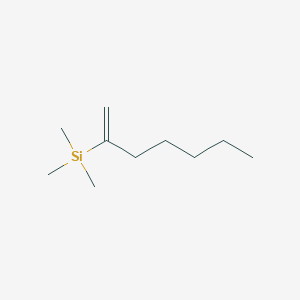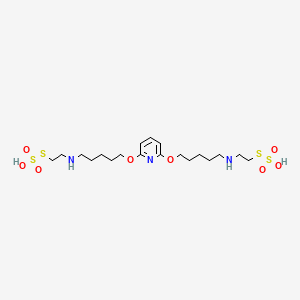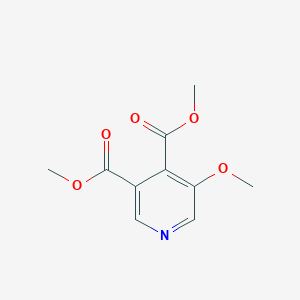
2-(Dimethylamino)ethyl naphthalene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dimethylamino)ethyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalimide derivatives. These compounds are known for their unique photophysical properties and are widely used in various scientific and industrial applications. The compound consists of a naphthalene ring substituted with a carboxylate group and a dimethylaminoethyl group, which imparts specific chemical and physical properties to the molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl naphthalene-1-carboxylate typically involves the reaction of naphthalene-1-carboxylic acid with 2-(dimethylamino)ethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically purified using industrial-scale chromatography or crystallization techniques.
化学反応の分析
Types of Reactions
2-(Dimethylamino)ethyl naphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylate group to an alcohol.
Substitution: The dimethylaminoethyl group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Naphthalene-1-carboxylic acid derivatives.
Reduction: Naphthalene-1-methanol derivatives.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
科学的研究の応用
2-(Dimethylamino)ethyl naphthalene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a photoinitiator in polymer chemistry for initiating free radical polymerization under LED light.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
作用機序
The mechanism of action of 2-(Dimethylamino)ethyl naphthalene-1-carboxylate involves photo-induced electron transfer (PET) from the carboxylate group to the naphthalimide moiety. This process generates radical anion species, which are stabilized by the dimethylaminoethyl group . The compound’s ability to undergo PET makes it useful in various photochemical applications, including the development of anion sensors and photoinitiators.
類似化合物との比較
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: Similar structure but with different substituents on the naphthalene ring.
2-(Dimethylamino)ethyl methacrylate: Used in the production of cationic polymers with applications in drug delivery and tissue engineering.
Uniqueness
2-(Dimethylamino)ethyl naphthalene-1-carboxylate is unique due to its specific photophysical properties and its ability to undergo photo-induced electron transfer. This makes it particularly useful in applications requiring precise control of photochemical reactions, such as in the development of fluorescent probes and photoinitiators.
特性
CAS番号 |
50341-97-4 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC名 |
2-(dimethylamino)ethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-16(2)10-11-18-15(17)14-9-5-7-12-6-3-4-8-13(12)14/h3-9H,10-11H2,1-2H3 |
InChIキー |
WEOWZMRUUUCDJP-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC(=O)C1=CC=CC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[3-(3-acetyloxypropyl)benzo[f][1,3]benzothiazol-3-ium-2-yl]ethenyl]-2-(N-phenylanilino)cyclopent-2-en-1-ylidene]ethylidene]benzo[f][1,3]benzothiazol-3-yl]propyl acetate;perchlorate](/img/structure/B14671214.png)
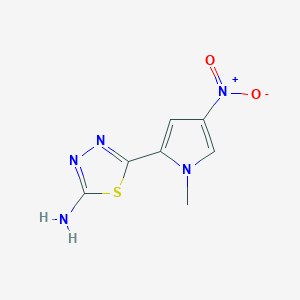
![Methyl 4-[2-(4-{(E)-[4-(methoxycarbonyl)phenyl]diazenyl}-5-[2-(2,2,2-trifluoroacetamido)ethyl]-2H-imidazol-2-ylidene)hydrazinyl]benzoate](/img/structure/B14671229.png)
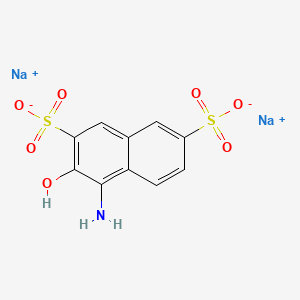
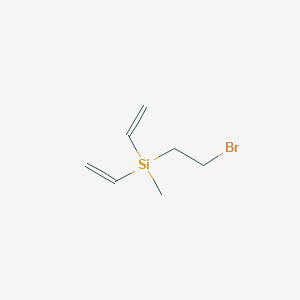

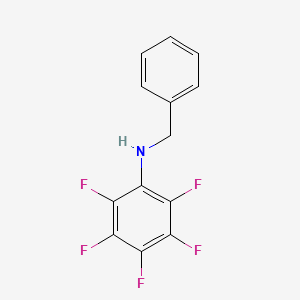
![3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one](/img/structure/B14671250.png)
